1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione
Description
1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a 1,4-dihydropyrazine-2,3-dione core substituted with a but-2-yn-1-yl group at the 1-position and a morpholino moiety at the 4-position. The compound’s design leverages substituent effects to modulate physicochemical properties (e.g., solubility, lipophilicity) and target interactions, as seen in related analogs .
Properties
IUPAC Name |
1-but-2-ynyl-4-morpholin-4-ylpyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-2-3-4-13-5-6-15(12(17)11(13)16)14-7-9-18-10-8-14/h5-6H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMDQRZHESLSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=CN(C(=O)C1=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione typically involves the reaction of but-2-yn-1-yl derivatives with morpholine and dihydropyrazine-dione precursors. One common method involves the use of ZnBr2 and Oxone as catalysts in a mixed solvent system of acetonitrile and water . The reaction proceeds through a regioselective pathway, resulting in high yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional characteristics of 1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione are best understood through comparison with analogs sharing the dihydropyrazine-2,3-dione core but differing in substituents. Key compounds and their properties are summarized below:
Table 1: Structural and Functional Comparison of Dihydropyrazine-2,3-dione Derivatives
*Molecular weights are calculated based on inferred formulas where direct data is unavailable.
Key Comparative Insights
Substituent Effects on Physicochemical Properties: The morpholino group in the target compound enhances polarity and aqueous solubility compared to arylthio (e.g., trifluoromethylphenylthio in ) or alkyl (e.g., phenethyl in ) substituents. This aligns with trends in , where morpholino analogs exhibit improved solubility over lipophilic derivatives . But-2-yn-1-yl introduces an alkyne moiety, which may confer rigidity and enable click chemistry modifications. This contrasts with thioether or aryl groups, which increase lipophilicity (ClogP >3 in ) .
Biological Activity: DAO inhibition is a common theme among analogs with electron-withdrawing substituents (e.g., trifluoromethyl , sulfonyl ), suggesting the target compound’s morpholino group may engage in hydrogen bonding within the enzyme’s active site. Anthelmintic activity in phenyl-substituted derivatives () highlights the core’s versatility, though the target compound’s biological profile remains underexplored .
Synthetic Strategies: The target compound’s synthesis likely involves nucleophilic substitution at the pyrazine nitrogen, analogous to methods in (bromination/sulfonation) and (acid-mediated deprotection) . Morpholino incorporation may follow reductive alkylation or Mitsunobu reactions, as seen in piperazine-2,3-dione derivatives () .
Research Findings and Data
- DAO Inhibition: Analogs like 5-(((4-(Trifluoromethyl)phenyl)thio)methyl)-1,4-dihydropyrazine-2,3-dione (m/z 285 [M+H]+) show potent inhibition (IC50 <100 nM), attributed to hydrophobic interactions with the enzyme’s active site . The target compound’s morpholino group may alter binding kinetics due to polar interactions.
- Anthelmintic Activity : Piperazine-2,3-dione derivatives (e.g., 1,4-bis-(4-substituted benzyl)-piperazine-2,3-diones) exhibit ClogP values ~2.5–3.5 and significant activity against Enterobius vermicularis (), suggesting dihydropyrazine-diones with balanced lipophilicity are promising scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
